molecular formula C8H6ClFO2 B2704061 4-Chloro-3-fluorophenyl acetate CAS No. 865451-00-9

4-Chloro-3-fluorophenyl acetate

Cat. No. B2704061
CAS RN: 865451-00-9
M. Wt: 188.58
InChI Key: UVFSXJHNVMEFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluorophenyl acetate is a chemical compound with the IUPAC name ethyl (4-chloro-3-fluorophenyl)acetate . It has a molecular weight of 216.64 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-fluorophenyl acetate consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an acetate group . The InChI code for this compound is 1S/C10H10ClFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 .

Scientific Research Applications

Biological Potential of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Inhibitors of Tyrosinase

“4-Chloro-3-fluorophenyl acetate” can be used to identify inhibitors of tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms, and overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .

Synthesis of Benzamide Compounds

The compound can be used in the synthesis of new 3-chloro-4-fluorophenyl-based benzamide compounds . These compounds have shown significant inhibitory activity against tyrosinase from Agaricus bisporus .

Chemical Synthesis

“4-Chloro-3-fluorophenyl acetate” can be used in various areas of research including life science, material science, chemical synthesis, chromatography, and analytical .

Synthesis of Sorafenib

The compound can be used in the synthesis of Sorafenib, a drug used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine resistant advanced thyroid carcinoma .

properties

IUPAC Name

(4-chloro-3-fluorophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFSXJHNVMEFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.